REACTION_CXSMILES
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[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:19][CH2:18][CH:17]([NH:20]C(=O)OC(C)(C)C)[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([N:8]1[CH2:9][CH2:10][CH:11]([N:14]2[CH2:19][CH2:18][CH:17]([NH2:20])[CH2:16][CH2:15]2)[CH2:12][CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was evaporated down i
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Type
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EXTRACTION
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Details
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extracted three times with 100 mL EtOAc
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Type
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EXTRACTION
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Details
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of extract
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
|
Type
|
CUSTOM
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Details
|
evaporated down
|
Type
|
CUSTOM
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Details
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The product was reacted further without purification
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)N1CCC(CC1)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |